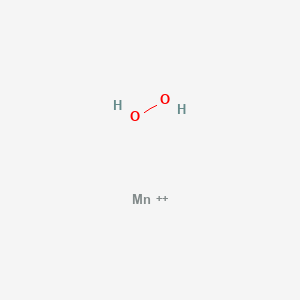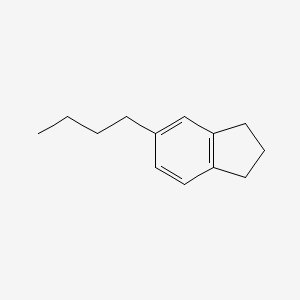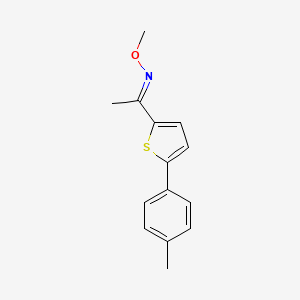
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol is a complex organic compound with a unique structure that combines formic acid with a butadiene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol typically involves the reaction of formic acid with 4-(4-methylphenyl)-4-phenylbuta-1,3-diene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the context and application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other butadiene derivatives and formic acid esters. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
91473-07-3 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol |
InChI |
InChI=1S/C17H16O.CH2O2/c1-14-9-11-16(12-10-14)17(8-5-13-18)15-6-3-2-4-7-15;2-1-3/h2-13,18H,1H3;1H,(H,2,3) |
Clave InChI |
MAGPQTTXMUXFED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC=CO)C2=CC=CC=C2.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


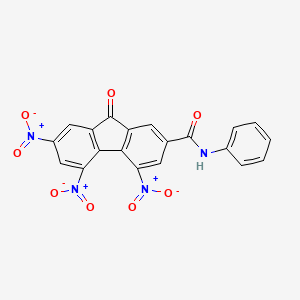
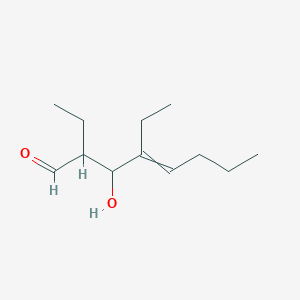
![7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14357326.png)
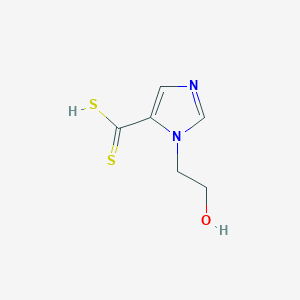

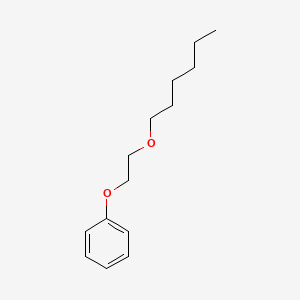
![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)

![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
